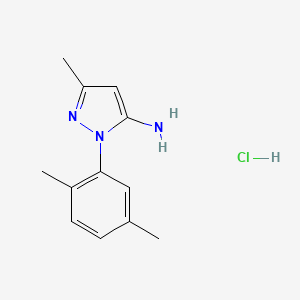

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and a methyl group attached to the pyrazole ring, along with an amine group at position 5. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

The synthesis of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2,5-dimethylphenyl group: This step involves the use of a suitable aryl halide and a coupling reagent such as palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this pyrazole derivative showed potent antibacterial activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. These findings suggest that this compound could serve as a lead structure for developing new antibiotics .

Antifungal Properties

In addition to its antibacterial effects, certain derivatives demonstrated antifungal activity against Aspergillus niger, with MIC values between 16 and 32 mg/mL. Notably, one compound exhibited the strongest activity among the tested series, indicating its potential as a therapeutic agent against fungal infections .

ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of these compounds was favorable when compared to standard drugs like ciprofloxacin and fluconazole. This suggests that they may not only be effective but also safe for further development in clinical settings .

Agricultural Applications

Pesticidal Activity

The pyrazole derivatives have been evaluated for their potential use as pesticides. Research indicates that certain compounds derived from 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exhibit insecticidal properties against common agricultural pests. The mechanism of action is believed to involve disruption of metabolic pathways in target insects, thereby providing an effective means of pest control without harming beneficial organisms .

Material Science

Polymer Chemistry

In material science, the compound has been explored as a building block for synthesizing novel polymers. The unique pyrazole moiety can impart specific properties to polymers, such as enhanced thermal stability and mechanical strength. Researchers are investigating its application in creating advanced materials suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized a series of pyrazole derivatives based on this compound and tested their efficacy against various bacterial strains. The results indicated that compound 4a showed remarkable antibacterial activity with an MIC of 4 mg/mL against MRSA, outperforming existing antibiotics .

Case Study 2: Pesticidal Applications

In agricultural trials, a derivative of the compound was tested against aphids and other pests in crop fields. The results demonstrated a significant reduction in pest populations compared to untreated controls, suggesting that this compound could be developed into an effective pesticide formulation .

Mécanisme D'action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds such as:

1-Phenyl-3-methyl-1H-pyrazol-5-amine: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.

1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

1-(2,5-Dimethylphenyl)-3-ethyl-1H-pyrazol-5-amine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various applications.

Activité Biologique

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 1049750-94-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClN₃

- Molecular Weight : 237.73 g/mol

- Purity : Typically around 95% in commercial preparations .

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds structurally related to 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, a synthesized series of pyrazoles demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of specific functional groups, such as aliphatic amides, was found to enhance this activity significantly .

3. Anticancer Potential

The anticancer potential of pyrazole compounds has been explored extensively. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth. Some compounds have displayed IC₅₀ values in low micromolar ranges against different cancer cell lines .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Cytokine Inhibition : By inhibiting the synthesis or activity of pro-inflammatory cytokines.

- Enzyme Inhibition : Acting as inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced edema in mice, a derivative similar to 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers compared to control groups receiving no treatment .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial effects of several pyrazole compounds against clinical isolates of Klebsiella pneumoniae. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFARHZEJRACPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.